molecular formula C17H20NOP B8590363 N-[2-(Diphenylphosphanyl)ethyl]-N-methylacetamide CAS No. 95713-63-6

N-[2-(Diphenylphosphanyl)ethyl]-N-methylacetamide

Cat. No. B8590363
Key on ui cas rn: 95713-63-6
M. Wt: 285.32 g/mol
InChI Key: AQLJVDWANGDLMN-UHFFFAOYSA-N
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Patent
US04560806

Procedure details

A 100 ml 3-necked round bottomed flash was heated to 100° C. under a nitrogen atmosohere and 7.14 g diohenylphosphine (38.4 mmole), 0.15 g 2,2'-azobis (2-methyloropionitrile), and 3.77 g N-vinyl-N-methyl acetamide (38.1 mmole) from Polysciences were added in the stated sequence. The reaction was maintained at 100° C. for 45 minutes under a nitrogen atmosphere and then evacuated (1 mm) for 24 hours at 100° C. A viscuous oil resulted whose infrared spectrum disolayed a strong γ(CO) band at 1645 cm-1 and a small γ(P--H) band at 2300 cm-1 due to a small amount of diphenylphosphine impurity. The elemental analysis was the following: calculated (found); C, 71.58 (69.89); H, 7.02 (7.15); N, 4.91 (4.57); P, 10.87 (10.97). The yield was 94%.
Quantity
3.77 g
Type
reactant
Reaction Step One
[Compound]
Name
γ(CO)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
γ(P--H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 69.89 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 7.15 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 4.57 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 10.97 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]([CH3:7])[C:4](=[O:6])[CH3:5])=[CH2:2].[C:8]1([PH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH3:7][N:3]([CH2:1][CH2:2][P:14]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:4](=[O:6])[CH3:5]

Inputs

Step One
Name
Quantity
3.77 g
Type
reactant
Smiles
C(=C)N(C(C)=O)C
Step Two
Name
γ(CO)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
γ(P--H)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Step Five
Name
( 69.89 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 7.15 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 4.57 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 10.97 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at 100° C. for 45 minutes under a nitrogen atmosphere
Duration
45 min
CUSTOM
Type
CUSTOM
Details
evacuated (1 mm) for 24 hours at 100° C
Duration
24 h
CUSTOM
Type
CUSTOM
Details
A viscuous oil resulted whose infrared spectrum

Outcomes

Product
Name
Type
Smiles
CN(C(C)=O)CCP(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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